molecular formula C11H14BrN3O B8431326 (3R)-3-[(5-bromopyrimidin-2-yl)oxy]quinuclidine

(3R)-3-[(5-bromopyrimidin-2-yl)oxy]quinuclidine

Cat. No. B8431326
M. Wt: 284.15 g/mol
InChI Key: VIDWHSWBUCLWDV-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-[(5-bromopyrimidin-2-yl)oxy]quinuclidine is a useful research compound. Its molecular formula is C11H14BrN3O and its molecular weight is 284.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R)-3-[(5-bromopyrimidin-2-yl)oxy]quinuclidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-3-[(5-bromopyrimidin-2-yl)oxy]quinuclidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3R)-3-[(5-bromopyrimidin-2-yl)oxy]quinuclidine

Molecular Formula

C11H14BrN3O

Molecular Weight

284.15 g/mol

IUPAC Name

(3R)-3-(5-bromopyrimidin-2-yl)oxy-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C11H14BrN3O/c12-9-5-13-11(14-6-9)16-10-7-15-3-1-8(10)2-4-15/h5-6,8,10H,1-4,7H2/t10-/m0/s1

InChI Key

VIDWHSWBUCLWDV-JTQLQIEISA-N

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC3=NC=C(C=N3)Br

Canonical SMILES

C1CN2CCC1C(C2)OC3=NC=C(C=N3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Quinuclidinol (Aldrich, 254 mg, 2 mmol) in tetrahydrofuran (Aldrich, anhydrous, 10 mL) was treated with potassium tert-butoxide (224 mg, 2 mmol) at ambient temperature for 1 hour. 2-Iodo-5-bromo-pyrimidine (Aldrich, 568 mg, 2 mmol) was then added. After stirring for 30 minutes, the mixture was treated with water (5 mL) and extracted with CHCl3:isopropyl alcohol (10:1, 3×10 mL). The extracts were combined and concentrated under reduced pressure. The title compound was purified by flash chromatography (SiO2, CH2Cl2:MeOH:NH3.H2O, 90:10:1, Rf. 0.15) as a solid (287 mg, yield, 50%). 1H NMR (300 MHz, MeOH-d4) δ 1.52-1.65 (m, 1H), 1.66-1.93 (m, 2H), 2.00-2.15 (m, 1H), 2.22-2.31 (m, 1H), 2.79-3.09 (m, 5H), 3.38-3.49 (m, 1H), 5.06-5.15 (m, 1H), 8.64 (s, 2H) ppm. MS (DCl/NH3) m/z 284 (M+H)+ 286 (M+H)+.
Quantity
254 mg
Type
reactant
Reaction Step One
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
568 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Hydroxy quinuclidine (Aldrich, 254 mg, 2 mmol) in tetrahydrofuran (10 ml) was treated with potassium tert-butoxide (Aldrich, 224 mg, 2 mmol) at ambient temperature for 1 hour. The mixture was treated with 2-iodo-5-bromo-pyrimidine (TCl, 568 mg, 2 mmol), stirred at room temperature for 1 hour, treated with water (5 mL), and extracted with chloroform:isopropyl alcohol (10:1) (3×20 mL). The extracts were combined and concentrated. The title compound was purified by chromatography (SiO2, CH2Cl2: MeOH: NH3H2O, 90:10:2, Rf. 0.20) as oil (210 mg, yield, 71%). 1H NMR (MeOH-d4, 300 MHz) δ 1.56–1.68 (m, 1H), 1.70–1.90 (m, 2H), 2.05–2.30 (m, 2H), 2.79–3.06 (m, 5H), 3.40–3.48 (m, 1H), 5.11 (m, 1H), 8.64 (s, 2h) ppm. MS (DCl/NH3) m/z 284 (M+H)+, 286 (M+H)+.
Quantity
254 mg
Type
reactant
Reaction Step One
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
568 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

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